N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide
Description
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-10-9(15)8-12-7(13-14-8)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3,(H,10,15)(H,12,13,14) |
InChI Key |
PHOULJCXJNFEHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route via Triazole Formation and Amidation
The synthesis of N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide commonly begins with the formation of the 1,2,4-triazole core, followed by functionalization with the piperidine moiety and subsequent methylation.
Preparation of the 1,2,4-triazole core:
This involves cyclization of hydrazides or amidrazones with suitable carboxylic acid derivatives. For example, amidrazones derived from hydrazines reacting with carboxylic acids or their derivatives under reflux conditions.Introduction of the piperidine substituent:
The piperidine ring is attached via nucleophilic substitution or amidation reactions, often utilizing piperidine derivatives such as piperidine-4-carboxylic acid or its activated forms.Methylation at the nitrogen atom:
The N-methyl group is introduced through methylation of the heterocyclic nitrogen using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Research Reference:
A patent describes the synthesis of related 1H-1,2,4-triazole derivatives via intramolecular cyclization of acyl hydrazines, followed by functionalization with piperidine groups, and final methylation steps (WO2004026301A1).
Reactions and Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Triazole core synthesis | Hydrazine derivatives + carboxylic acids/imidates, reflux | Moderate to high | Requires careful control of pH and temperature |
| Piperidine attachment | Nucleophilic substitution with piperidine derivatives | Good | Usually performed in polar aprotic solvents like DMF or DMSO |
| N-Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃) | High | Conducted under mild conditions to prevent side reactions |
Note: The process is often lengthy with multiple purification steps, including recrystallization and chromatography.
Microwave-Assisted Synthesis
Innovative Methodology
Recent advances have demonstrated the efficacy of microwave irradiation in synthesizing heterocyclic compounds, including 1,2,4-triazoles, with significantly reduced reaction times and improved yields.
Research Findings:
A 2021 study reported microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles, which can be adapted for the synthesis of the target compound. The method involves direct cyclization of nitriles with hydrazides under microwave irradiation, eliminating the need for catalysts or harsh conditions.
Proposed Microwave Synthesis Pathway
- Starting materials: Nitriles bearing the piperidine substituent and hydrazides.
- Reaction conditions: Microwave irradiation at 120°C for 10-20 minutes in a solvent such as ethanol or acetic acid.
- Outcome: High yields (up to 99%) of the desired triazole derivative.
Nitrile (with piperidine group) + Hydrazide
-- Microwave irradiation in ethanol or acetic acid -->
this compound
- Short reaction times
- High purity and yields
- Minimal solvent use
Specific Synthetic Route from Literature
Synthesis via Hydrazide and Nitrile Cyclization
Based on the literature, a typical route involves:
Preparation of Nitrile Intermediate:
Nitrile compounds with the piperidine substituent are synthesized via nucleophilic substitution of halogenated precursors or through amide coupling reactions.Cyclization with Hydrazides:
The nitrile reacts with hydrazides under microwave conditions or reflux, leading to ring closure forming the 1,2,4-triazole core.Methylation of the Triazole Nitrogen:
The final step involves methylation at the N-1 position of the triazole ring, usually with methyl iodide, to afford the N-methyl derivative.
Example Reaction Data
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Conventional Multi-step Synthesis | Cyclization, substitution, methylation | Well-established, high control | Time-consuming, low yields, multiple purification steps |
| Microwave-Assisted Synthesis | Direct cyclization under microwave irradiation | Rapid, high yield, environmentally friendly | Requires specialized equipment |
| One-pot Synthesis | Combining steps in a single reaction vessel | Efficient, scalable | Optimization needed for specific substrates |
Data Tables and Chemical Reaction Pathways
Table 1: Summary of Synthesis Methods
Reaction Scheme for Microwave Synthesis:
Nitrile with piperidine group + Hydrazide
-- Microwave irradiation (120°C, 15 min) -->
this compound
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring exhibits moderate stability under oxidative conditions. Controlled oxidation with potassium permanganate (KMnO₄) in aqueous acidic media selectively modifies the piperidine moiety while preserving the triazole structure .
Research Note: Oxidation pathways depend on reagent strength and solvent polarity. Stronger oxidants like CrO₃ lead to triazole ring degradation .
Reduction Reactions
The carboxamide group and piperidine nitrogen are susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the carboxamide to a secondary amine under mild conditions :
Key Finding: LiAlH₄ over-reduces the system, making NaBH₄ preferable for selective transformations .
Substitution Reactions
The triazole nitrogen at position 1 undergoes nucleophilic substitution with alkyl halides or aryl sulfonates :
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-1-(methyl)-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide | 75 | |
| Benzyl bromide | Et₃N, CH₃CN, RT | 1-Benzyl derivative | 63 |
Mechanistic Insight: Substitution occurs via an SN² mechanism at the triazole nitrogen, confirmed by kinetic studies.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives :
| Conditions | Product | Yield (%) |
|---|---|---|
| HCl (6M), 100°C, 8 h | 3-(Piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid | 89 |
| NaOH (2M), 80°C, 6 h | Sodium salt of carboxylic acid | 78 |
Application: Hydrolyzed products serve as intermediates for ester or anhydride synthesis .
Catalytic Cross-Coupling Reactions
The piperidine ring participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups at the piperidine C4 position:
| Catalyst | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Methoxyphenyl | 3-(4-Methoxyphenyl-piperidin-4-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide | 70 |
Optimization Note: Reactions require anhydrous conditions and inert atmospheres for maximal efficiency.
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes to form fused heterocycles, though this reactivity is less explored for this specific compound :
Challenges: Competing side reactions at the carboxamide group necessitate protective strategies .
Stability Under Thermal and pH Conditions
Studies indicate the compound is stable at neutral pH but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Cleavage of carboxamide bond | 2.3 h |
| pH 12.0 (NaOH) | Triazole ring opening | 4.1 h |
Scientific Research Applications
N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide and analogous triazole-carboxamide derivatives:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Key Comparisons:
Substituent Effects on Bioactivity: The piperidin-4-yl group in the target compound may enhance water solubility compared to the cyclohexylcarbonyl group in ’s compound, which is more lipophilic and likely reduces solubility . Enuvaptanum () incorporates halogenated (chlorophenyl) and trifluoromethyl groups, which are known to improve metabolic stability and receptor binding affinity in pharmaceuticals. These features contrast with the target compound’s simpler substituents, suggesting divergent therapeutic applications .
’s pyrazole-substituted triazole demonstrated moderate antiradical activity, implying that the target compound’s piperidine group could modulate redox activity differently .
Commercial and Pharmacological Relevance: Enuvaptanum’s designation as a WHO International Nonproprietary Name (INN) underscores its clinical significance, whereas the target compound’s applications remain speculative without explicit data .
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The piperidine and methyl carboxamide groups in the target compound warrant further investigation for their effects on solubility, bioavailability, and target selectivity.
- Biological Screening: No antiradical, antimicrobial, or receptor-binding data are provided for the target compound.
- Synthesis Optimization : lists triazole-carboxamides with 95% purity, suggesting room for refinement in synthetic yields or purification methods .
Biological Activity
N-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide (commonly referred to as NMPTC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C9H15N5O
Molecular Weight: 209.25 g/mol
IUPAC Name: N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide
CAS Number: 2092317-85-4
The compound features a triazole ring fused with a piperidine moiety, which is significant for its biological interactions.
The biological activity of NMPTC is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:
- Inhibit Enzymatic Activity: NMPTC can inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cellular functions.
- Modulate Receptor Activity: The compound may interact with receptors that play critical roles in cancer progression and inflammation.
Antitumor Activity
NMPTC has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 10.0 | Induces apoptosis through caspase activation |
| HepG2 (liver) | 8.5 | Disrupts microtubule assembly |
| A549 (lung) | 12.0 | Cell cycle arrest at G1 phase |
Research has demonstrated that NMPTC induces apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
Antimicrobial Activity
NMPTC has shown promising antimicrobial properties against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate NMPTC's potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines. In animal models, NMPTC administration resulted in reduced levels of TNF-alpha and IL-6 in serum, suggesting its utility in treating inflammatory diseases .
Case Studies and Research Findings
A recent study evaluated the effect of NMPTC on breast cancer cells (MDA-MB-231). The results indicated that at concentrations as low as 1 µM, NMPTC could significantly enhance the activity of caspase-3, leading to increased apoptosis rates compared to untreated controls . Furthermore, molecular docking studies revealed strong binding affinity between NMPTC and target proteins involved in cancer progression .
Comparison with Similar Compounds
When compared to structurally similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives, NMPTC demonstrates unique biological activities attributed to its specific structural features:
| Compound | Activity |
|---|---|
| NMPTC | Anticancer, antimicrobial |
| Pyrazolo[3,4-d]pyrimidine derivatives | Primarily anticancer |
The distinct combination of the triazole ring and piperidine moiety in NMPTC contributes to its multifaceted biological profile .
Q & A
Q. How can in vivo toxicity be predicted from in vitro data?
- Methodological Answer :
- hERG Assay : Patch-clamp electrophysiology to assess cardiac liability.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- AMES Test : Evaluate mutagenicity using Salmonella strains .
Cross-Disciplinary Applications
Q. What are emerging applications in neuropharmacology?
Q. How can this compound be adapted for photodynamic therapy?
- Methodological Answer : Conjugate with porphyrin derivatives via carboxamide linkages. Evaluate singlet oxygen generation (SOSG assay) and cytotoxicity in UV-irradiated HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
